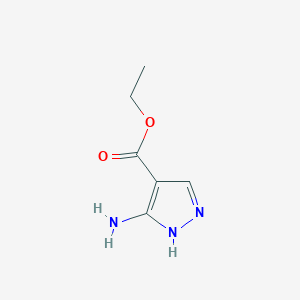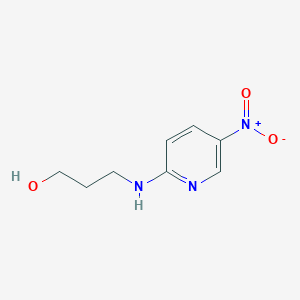
3-((5-Nitropyridin-2-yl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((5-Nitropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11N3O3 . It has a molecular weight of 197.19 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” has been reported in the literature . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” can be analyzed based on its molecular formula C8H11N3O3. The compound contains a nitropyridinyl group attached to an aminopropanol group .科学的研究の応用
Antimitotic Agents and Anticancer Activity
Research has highlighted the antitumor potential of compounds related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", particularly in the context of antimitotic agents. For instance, derivatives of 5-nitropyridine, similar in structure to the compound , have been investigated for their antitumor activity. Specifically, these compounds have shown promise as precursors to potent antimitotic agents, with modifications such as the oxime moiety replacement and the reduction of nitro groups to amino groups affecting their biological activity. These findings suggest a potential pathway for developing anticancer therapies by exploring the structural analogs and derivatives of 5-nitropyridine compounds (Temple et al., 1992).
Fluorescent Probes for Metal Ion Detection
The compound has been used as a base structure for developing fluorescent probes, which are crucial in detecting metal ions in various media. Specifically, 2-aminoethylpyridine-based fluorescent compounds, structurally related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", have been synthesized for sensing Fe3+ and Hg2+ ions in aqueous solutions. These probes offer selective and sensitive detection capabilities, potentially useful in environmental monitoring and biological applications (Singh et al., 2020).
Synthesis of Nitropyridine Derivatives
The compound and its derivatives have been studied for their synthetic utility, particularly in the creation of nitropyridine derivatives. These compounds serve as intermediates in various chemical syntheses, including those of energetic materials and pharmaceuticals. The research has focused on optimizing synthetic routes and exploring the reactivity of nitropyridine compounds under different conditions to yield various substituted derivatives. This area of study is crucial for developing new materials and drugs with improved properties and efficacy (Zhang et al., 2019).
Crystal Engineering
Studies have also explored the use of nitropyridine compounds, including those related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", in crystal engineering. These compounds have been used to design noncentrosymmetric crystals with potential applications in nonlinear optics and materials science. The structural characteristics of nitropyridine compounds, such as their ability to form specific molecular motifs and engage in hydrogen bonding, make them suitable candidates for constructing advanced crystalline materials (Fur et al., 1996).
将来の方向性
The future directions for “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds in the field of medicinal chemistry , it could be of interest to explore its potential biological activities.
特性
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14/h2-3,6,12H,1,4-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIECJLGFKFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Nitropyridin-2-yl)amino)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

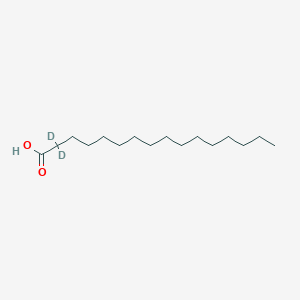
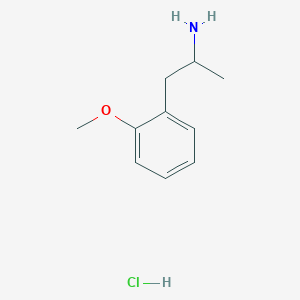
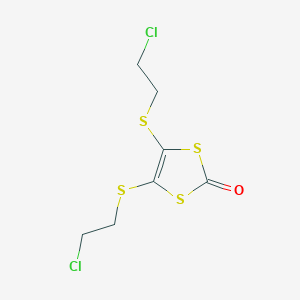

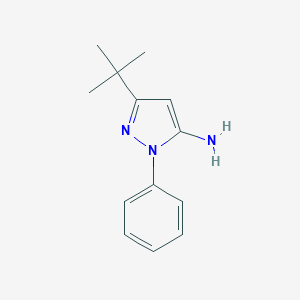


![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)




